molecular formula C12H7N3 B13899012 9H-Pyrido[2,3-b]indole-4-carbonitrile

9H-Pyrido[2,3-b]indole-4-carbonitrile

Cat. No.: B13899012
M. Wt: 193.20 g/mol
InChI Key: BFITZJJVFPSSKE-UHFFFAOYSA-N
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Description

Structure and Nomenclature 9H-Pyrido[2,3-b]indole-4-carbonitrile is a heterocyclic aromatic amine (HAA) with a fused pyridine-indole scaffold and a cyano (-CN) substituent at the 4-position. Its core structure is shared with other HAAs, which are formed during high-temperature cooking or tobacco combustion . These compounds are mutagenic and carcinogenic, with metabolic activation pathways mediated by cytochrome P450 enzymes .

Synthesis A notable synthesis route involves a multicomponent reaction using 1-methyl-1H-indol-2-ol, substituted (triethoxymethyl)arene, and cyanoacetamide in the presence of silica-supported ionic liquid catalysts ([pmim]HSO₄-SiO₂). This method yields derivatives such as 2,9-dihydro-9-methyl-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitriles with isolated yields up to 90% under optimized conditions (100°C, DMF solvent) .

Biological Significance HAAs like 9H-Pyrido[2,3-b]indole derivatives are implicated in kidney stone formation and colorectal cancer. Urinary levels of AαC and related compounds correlate with increased risk of nephrolithiasis in humans .

Properties

Molecular Formula

C12H7N3

Molecular Weight

193.20 g/mol

IUPAC Name

9H-pyrido[2,3-b]indole-4-carbonitrile

InChI

InChI=1S/C12H7N3/c13-7-8-5-6-14-12-11(8)9-3-1-2-4-10(9)15-12/h1-6H,(H,14,15)

InChI Key

BFITZJJVFPSSKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)C#N

Origin of Product

United States

Preparation Methods

Synthesis via Dehydrative Transformation of Spirooxindoles

One method for synthesizing pyrido[2,3-b]indoles involves a two-step, one-pot reaction using isatin, \$$\alpha\$$-amino acid, and a dipolarophile. This method creates spirooxindoles through a 1,3-dipolar cycloaddition in the presence of CuI or methanol. The spirooxindoles then undergo an intramolecular dehydrative transformation mediated by phosphorus oxychloride (POCl3) to produce the desired pyrido[2,3-b]indoles.

1.1. Detailed Procedure

  • React isatin with proline and phenylacetylene in the presence of CuI in MeCN under heating to produce spirooxindole.
  • React the spirooxindole with 5 equivalents of POCl3 at 90 °C for 24 hours to yield the pyrido[2,3-b]indole product.

1.2. Optimization of the Reaction

Varying the amount of POCl3 and the reaction temperature can affect the yield of the reaction. Using 5 equivalents of POCl3 at 90 °C for 24 hours has been shown to produce good yields. Other dehydrating agents like POBr3 can give comparable yields, but PCl5, SOCl2, PPA, or P2O5 are ineffective for this protocol.

1.3. Table of Optimization Results

Entry Dehydrating Agent (equiv) Temp. (°C) Time (h) Yield (%)
1 POCl3 (20) 105 20 79
2 POCl3 (20) 90 24 85
3 POCl3 (20) 70 30 81
4 POCl3 (10) 90 24 86
5 POCl3 (5.0) 90 24 86
6 POCl3 (3.0) 90 24 65
7 POBr3 (5.0) 90 24 84
8 PCl5 (5.0) 90 24 0
9 SOCl2 (5.0) 90 24 0
10 PPA (5.0) 90 24 0
11 P2O5 (5.0) 90 24 0

Synthesis of 1-H-Indole-2-carbonitrile Derivatives

Substituted indole-2-carbonitriles can be prepared through cross-coupling reactions of 1-(but-2-ynyl)-1-H-indole-2-carbonitriles and 1-benzyl-3-iodo-1-H-indole-2-carbonitriles. Cross-coupling reactions like Sonogashira, Suzuki–Miyaura, Stille, and Heck can be used to create di-, tri-, and tetra-substituted indole-2-carbonitriles.

2.1. Synthesis of 1-(3-Phenylprop-2-yn-1-yl)-1H-indole-2-carbonitrile Derivatives

The propargylation reaction using sodium hydride (NaH) and propargyl bromide in DMF yields the desired 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile derivatives.

2.2. Synthesis of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Derivatives

Aromatic electrophilic substitution at the position 3 of 2-cyanoindole with iodine and potassium hydroxide gives iodine derivatives in yields above 80%. A protection reaction with benzyl bromide then produces the corresponding 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives in good yields (71–92%).

Synthesis of Nitriles from Amides

Nitriles can be synthesized from amides using phosphorus oxychloride (POCl3).

3.1. General Procedure

  • Add phosphorus oxychloride (4.0 equiv.) dropwise to a solution of amide (1.0 equiv.) in chloroform.
  • Stir the mixture under reflux for 3 hours, then cool to room temperature.
  • Quench the reaction mixture with a 25% \$$NH_4\$$OH aqueous solution.
  • Extract the aqueous layer with diethyl ether (Et2O).
  • Combine the organic layers, dry over \$$MgSO_4\$$, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using petroleum ether/ethyl acetate (80:20) as eluent.

Other Reactions Involving Indoles

Indoles can be used as starting materials for synthesizing diverse heterocyclic compounds.

4.1. Reactions with Nitriles

Indole-3-aldehydes can react with alkyl nitriles or barbituric acids and 1,4-dihydropyridine (DHP) derivatives under microwave irradiation to yield new compounds. In these reactions, DHPs are converted to pyridines.

4.2. Reactions with 2-Methoxybenzaldehydes and \$$\beta\$$-Dicarbonyl Compounds

Trimethylsilyl iodide (TMSI) can be used as a multifunctional agent in the one-pot synthesis of 9-(1H-indol-3-yl)xanthen-4-(9H)-ones from the reaction of indoles, 2-methoxybenzaldehydes, and \$$\beta\$$-dicarbonyl compounds.

4.3. Condensation Reactions

Chemical Reactions Analysis

Types of Reactions: 9H-Pyrido[2,3-b]indole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry: 9H-Pyrido[2,3-b]indole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding. It is also used in the synthesis of biologically active alkaloids .

Medicine: Research has indicated that derivatives of this compound exhibit anticancer, antimicrobial, and neuroprotective properties. These derivatives are being explored for their therapeutic potential .

Industry: In the industrial sector, the compound is used in the development of novel materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 9H-Pyrido[2,3-b]indole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds . It also exhibits intercalation with DNA, which can influence gene expression and cellular processes . The exact pathways and targets depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Core Structure Substituents Key Properties
9H-Pyrido[2,3-b]indole-4-carbonitrile Pyridoindole -CN at position 4 Mutagenic, CYP1A2-mediated metabolism
2-Amino-9H-pyrido[2,3-b]indole (AαC) Pyridoindole -NH₂ at position 2 Carcinogenic; forms 3-OH and 6-OH metabolites via P4501A2
Harman (1-Methyl-9H-pyrido[3,4-b]indole) β-Carboline -CH₃ at position 1 Neuroactive; inhibits monoamine oxidase (MAO)
Norharman (9H-Pyrido[3,4-b]indole) β-Carboline No methyl group Co-mutagen; enhances DNA damage by other HAAs
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) Imidazopyridine -NH₂, -CH₃, -Ph substituents Potent colorectal carcinogen; metabolized to N-hydroxy-PhIP

Metabolic Pathways

  • This compound: Limited direct data, but analogous AαC undergoes CYP1A2-mediated hydroxylation at positions 3 and 6, forming glucuronide conjugates (e.g., A-C-O3-Gl, A-C-O6-Gl) .
  • PhIP : Metabolized by CYP1A2 to N-hydroxy-PhIP, which forms DNA adducts (e.g., dG-C8–4-ABP) .

Carcinogenic Potential

Compound Carcinogenicity Class Key Findings
AαC Probable human carcinogen Induces tumors in rodent models; high metabolic activation in human liver
PhIP Group 2A (IARC) Strong association with colorectal cancer in epidemiological studies
Harman/Norharman Not classified Enhance mutagenicity of other HAAs but lack direct carcinogenicity

Environmental and Dietary Sources

  • 9H-Pyrido[2,3-b]indole derivatives : Formed in tobacco smoke and charred meats .
  • PhIP : Abundant in well-dooked beef and chicken .
  • Harman/Norharman: Found in coffee, soy sauce, and cooked proteins .

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